molecular formula C25H29N3O6S B2611642 ethyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate CAS No. 878056-83-8

ethyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate

Cat. No.: B2611642
CAS No.: 878056-83-8
M. Wt: 499.58
InChI Key: VUPKSADPGYNVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of ethyl benzoate, which is an ester with the chemical formula C9H10O2 . It has a diethylamino group and a sulfonyl group attached to an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic ring system. The indole ring system is aromatic, and the sulfonyl group is a strong electron-withdrawing group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the sulfonyl group, the ester group, and the diethylamino group. Each of these functional groups can undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and ester groups would likely make the compound polar and potentially capable of participating in hydrogen bonding .

Scientific Research Applications

Spectroscopic Studies and Molecular Docking

A study by El-Azab et al. (2016) utilized FT-IR and FT-Raman spectroscopy to analyze the molecular structure of a compound similar to ethyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate. They explored the molecule's stability, charge delocalization, and potential inhibitory activity against pyrrole inhibitors through molecular docking, suggesting its application in identifying new therapeutic targets (El-Azab et al., 2016).

Synthesis Methodologies

Indumathi et al. (2007) described a one-pot, four-component tandem reaction to synthesize highly functionalized thiazines, demonstrating the compound's utility in creating complex molecules with potential biological activity. This study showcases the compound's role in facilitating efficient synthetic pathways for producing biologically active molecules (Indumathi et al., 2007).

Antimicrobial Agents

Desai et al. (2007) synthesized new quinazolines, starting from a compound similar to this compound, and evaluated their antimicrobial activities. Their research indicates the potential of such compounds in developing new antimicrobial agents (Desai et al., 2007).

Material Science and Sensing Applications

Abdel-Rahman et al. (2023) integrated polyamide-conductive polymers derived from similar compounds for modifying electrodes, aiming to enhance the electrochemical detection of the anticancer drug methotrexate. This study exemplifies the application of such compounds in the field of material science and sensor technology, particularly for medical diagnostics (Abdel-Rahman et al., 2023).

Mechanism of Action

Future Directions

The study and application of complex organic compounds like this one are active areas of research in chemistry and pharmacology. Such compounds could potentially have interesting biological activities and could be studied as potential pharmaceuticals .

Properties

IUPAC Name

ethyl 4-[[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6S/c1-4-27(5-2)24(30)16-28-15-22(20-9-7-8-10-21(20)28)35(32,33)17-23(29)26-19-13-11-18(12-14-19)25(31)34-6-3/h7-15H,4-6,16-17H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPKSADPGYNVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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